molecular formula C16H14O4 B3046710 2-Acetyl-4-methoxyphenyl benzoate CAS No. 127745-66-8

2-Acetyl-4-methoxyphenyl benzoate

Cat. No.: B3046710
CAS No.: 127745-66-8
M. Wt: 270.28 g/mol
InChI Key: ADODKAZZHXIWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-4-methoxyphenyl benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of an acetyl group, a methoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4-methoxyphenyl benzoate typically involves the esterification of 2-acetyl-4-methoxyphenol with benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-methoxyphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-Acetyl-4-methoxyphenyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylphenyl benzoate: Lacks the methoxy group, which can affect its reactivity and applications.

    4-Methoxyphenyl benzoate:

    2-Acetyl-4-methoxyphenol: Lacks the benzoate ester, which can alter its solubility and stability.

Uniqueness

2-Acetyl-4-methoxyphenyl benzoate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both acetyl and methoxy groups, along with the benzoate ester, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2-acetyl-4-methoxyphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)14-10-13(19-2)8-9-15(14)20-16(18)12-6-4-3-5-7-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADODKAZZHXIWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398126
Record name 2-acetyl-4-methoxyphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127745-66-8
Record name 2-acetyl-4-methoxyphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetyl-4-methoxyphenyl benzoate
Reactant of Route 2
Reactant of Route 2
2-Acetyl-4-methoxyphenyl benzoate
Reactant of Route 3
Reactant of Route 3
2-Acetyl-4-methoxyphenyl benzoate
Reactant of Route 4
Reactant of Route 4
2-Acetyl-4-methoxyphenyl benzoate
Reactant of Route 5
Reactant of Route 5
2-Acetyl-4-methoxyphenyl benzoate
Reactant of Route 6
Reactant of Route 6
2-Acetyl-4-methoxyphenyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.